

solubility of 2-(Morpholinosulfonyl)phenylboronic acid

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Compound of Interest

2-

Compound Name: (Morpholinosulfonyl)phenylboronic
acid

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An In-depth Technical Guide to the Solubility of **2-(Morpholinosulfonyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Morpholinosulfonyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry and organic synthesis, primarily for its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.^[1] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physicochemical properties essential.^{[1][2]} Solubility, in particular, is a critical parameter that governs reaction kinetics, purification strategies, and the formulation of potential drug candidates. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of **2-(Morpholinosulfonyl)phenylboronic acid**. It synthesizes established methodologies for arylboronic acids and offers expert insights into experimental design, explaining the causality behind protocol choices to ensure accurate and reproducible results.

Introduction: The Significance of Solubility for a Modern Building Block

Boronic acids are a cornerstone of modern synthetic chemistry.^[2] The title compound, **2-(Morpholinosulfonyl)phenylboronic acid** (CAS 957062-65-6), combines three key functional moieties: the reactive boronic acid group, a rigid phenyl scaffold, and a polar morpholinosulfonyl group. This unique combination makes it a valuable intermediate for introducing specific structural motifs into target molecules.

The solubility of this reagent is paramount for several reasons:

- Reaction Homogeneity: In synthetic applications like the Suzuki-Miyaura coupling, the solubility of the boronic acid in the chosen solvent system directly impacts reaction rates and efficiency.^[3] Poor solubility can lead to heterogeneous reaction mixtures, resulting in lower yields and reproducibility challenges.
- Purification and Crystallization: Solubility data as a function of temperature is fundamental for developing effective crystallization protocols, which are crucial for isolating the final product with high purity.^[4]
- Drug Development: For derivatives being considered as potential drug candidates, aqueous solubility is a primary determinant of bioavailability and dictates formulation strategies. Obstacles in formulation often arise from the low aqueous solubility of many boronic acid-containing compounds.^[5]

This document serves as a senior application scientist's guide to approaching the solubility determination of **2-(Morpholinosulfonyl)phenylboronic acid**, focusing on robust experimental design and data interpretation.

Physicochemical Profile and Predicted Solubility Behavior

While specific experimental data for **2-(Morpholinosulfonyl)phenylboronic acid** is not widely published, we can infer its likely behavior by analyzing its structure and comparing it to related compounds.

Key Structural Features Influencing Solubility:

- Boronic Acid Moiety (-B(OH)₂): This group is acidic and capable of hydrogen bonding. It is known to engage in two critical equilibria: dehydration to form a cyclic trimeric anhydride known as a boroxine, and, in aqueous media, ionization to the anionic boronate form (B(OH)₃⁻).^[6] Boroxines typically have different solubility profiles than the parent acid, which can complicate measurements.^[3]
- Phenyl Ring: The aromatic core is hydrophobic and will contribute to poor solubility in aqueous solutions while favoring solubility in many organic solvents.
- Morpholinosulfonyl Group: This is a highly polar and bulky group. The sulfonyl moiety is a strong hydrogen bond acceptor, while the morpholine ring adds polarity. Its presence is expected to significantly influence the compound's overall solubility profile compared to unsubstituted phenylboronic acid. A similar compound containing a methylsulfonyl group was noted to have enhanced solubility.^[7] The ortho-positioning may also allow for intramolecular hydrogen bonding, which can affect crystal packing and, consequently, solubility.

Predicted Behavior:

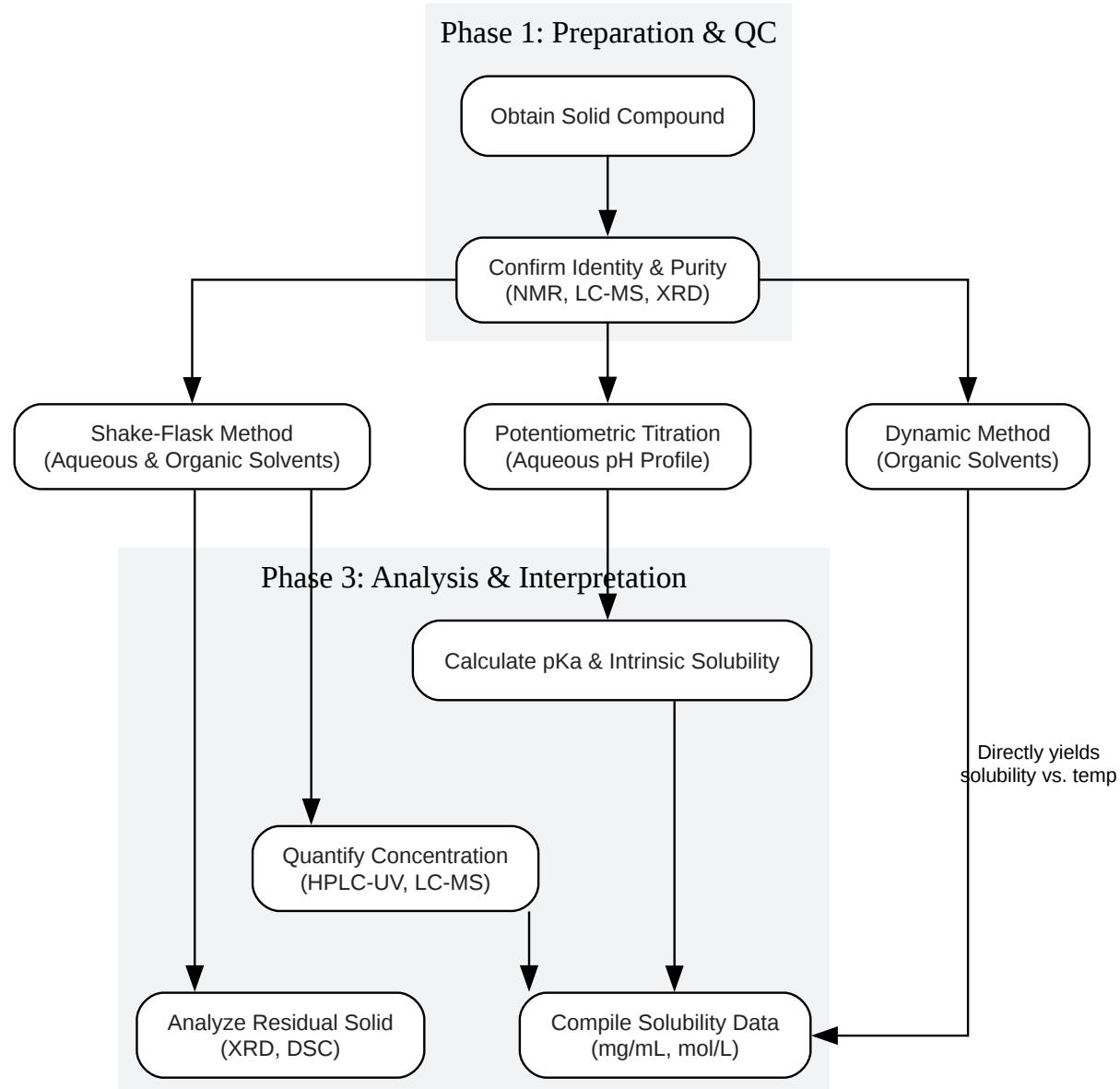
- Aqueous Solubility: Expected to be low but highly pH-dependent. At pH values below its pKa, the neutral form will dominate, exhibiting minimal solubility. As the pH increases above the pKa, the compound will ionize to the more soluble anionic boronate, increasing its aqueous solubility.
- Organic Solubility: The presence of the polar morpholinosulfonyl group suggests that solubility will be favored in polar aprotic solvents (e.g., acetone, THF, DMSO, DMF) and ethers.^{[3][8]} Solubility is predicted to be moderate in solvents like chloroform and low in non-polar hydrocarbon solvents such as hexane or cyclohexane.^{[3][8]}

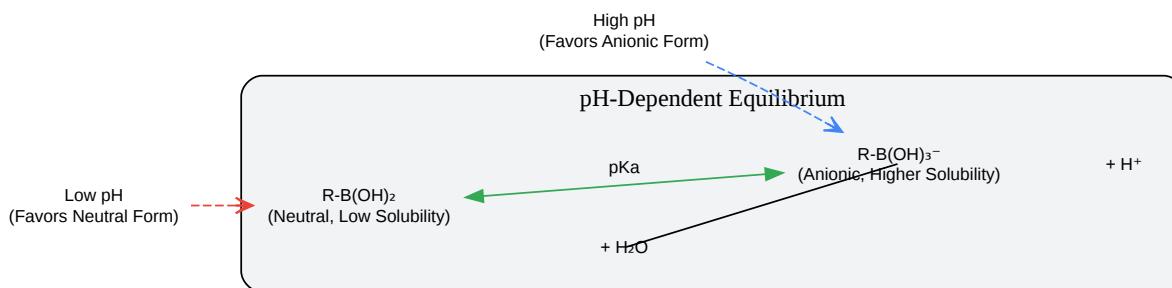
Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method (for aqueous and organic solvents) and potentiometric titration (for aqueous pH-dependent solubility) are gold-standard techniques.

Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for characterizing the solubility of **2-(Morpholinosulfonyl)phenylboronic acid**.





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